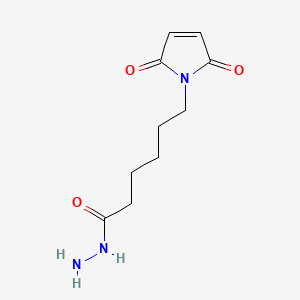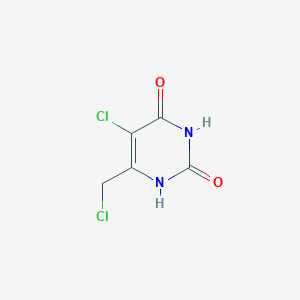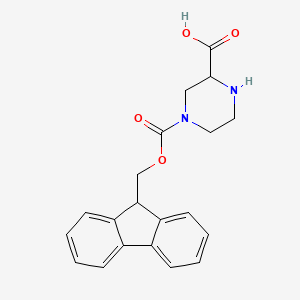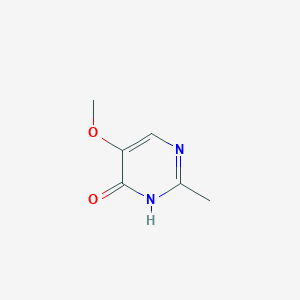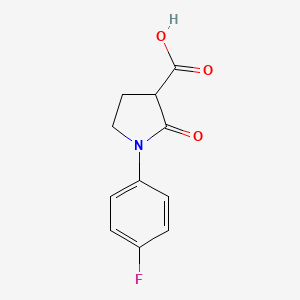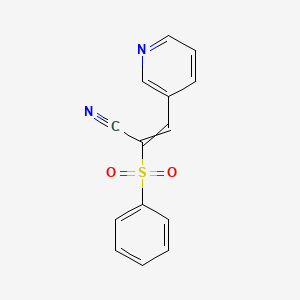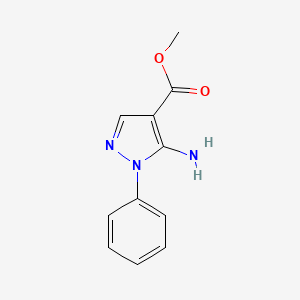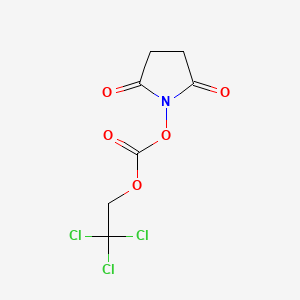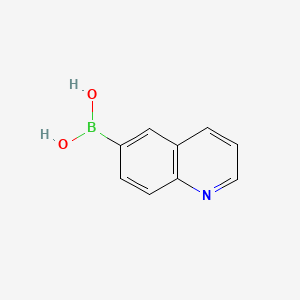
2-Nitro-4-(trifluoromethylsulfonyl)aniline
Übersicht
Beschreibung
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a compound that is part of a broader class of nitroaniline derivatives, which are characterized by the presence of a nitro group (-NO2) and a trifluoromethylsulfonyl group (-SO2CF3) attached to an aniline (phenylamine) ring. These compounds are of interest due to their potential applications in various chemical reactions and their role in the synthesis of more complex organic molecules .
Synthesis Analysis
The synthesis of nitroaniline derivatives can be achieved through electrophilic aromatic substitution reactions. A highly effective method for aromatic nitration involves the use of nitric acid in combination with trifluoromethanesulfonic (triflic) anhydride, which has been shown to nitrate a series of aromatic compounds under mild conditions and in high yields . Additionally, the synthesis of related compounds, such as C-(2,2,2-trifluoroethyl)anilines, has been reported through the conversion of nitrophenylacetic acids into trifluoromethyl moieties followed by catalytic reduction to the corresponding anilines .
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can exhibit distortions from regular geometry due to the presence of substituents on the aniline ring. For instance, the crystal and molecular structures of various substituted paranitroanilines have been determined, revealing that some molecules crystallize as discrete entities, while others participate in strong intermolecular and intramolecular hydrogen bonding interactions . These structural details are crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Nitroaniline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, the kinetics and mechanism of SNAr reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole have been studied, showing dependency on the substituent in aniline and solvent composition . Furthermore, 2-nitro-1-(phenylsulfonyl)indole, a related compound, has been shown to undergo nucleophilic addition reactions to afford 3-substituted-2-nitroindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitro-4-(trifluoromethylsulfonyl)aniline and related compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethylsulfonyl can affect the electron density of the aniline ring, which in turn can influence properties like solubility, melting point, and reactivity. The crystal structure analysis of related compounds provides insights into the conformation and intermolecular interactions that can affect these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
- Synthesis of Novel Compounds : Research has shown the use of 2-Nitro-4-(trifluoromethylsulfonyl)aniline in the synthesis of various novel compounds. For instance, Feng Bai-cheng (2008) demonstrated its use in synthesizing 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide, a compound with potential applications in material science and chemistry (Feng Bai-cheng, 2008).
Sensing and Detection Technologies
- Colorimetric Anion Sensing : A. Rostami et al. (2010) utilized similar compounds in colorimetric anion sensing. This indicates that derivatives of 2-Nitro-4-(trifluoromethylsulfonyl)aniline could be used in developing sensors for detecting specific ions or chemicals (A. Rostami et al., 2010).
Chemical Analysis and Characterization
- Spectroscopic Studies : S. Saravanan et al. (2014) conducted spectroscopic investigations of compounds similar to 2-Nitro-4-(trifluoromethylsulfonyl)aniline, suggesting its potential for use in detailed chemical analysis and understanding molecular structures (S. Saravanan et al., 2014).
Catalytic and Organic Synthesis Applications
- Catalysis and Organic Synthesis : The compound has been employed in various organic synthesis processes. For example, Qixue Qin et al. (2022) described the use of related trifluoromethanesulfonic anhydride in organic synthesis, indicating that 2-Nitro-4-(trifluoromethylsulfonyl)aniline could play a role in similar catalytic processes (Qixue Qin et al., 2022).
Pharmaceutical and Drug Development
- Intermediate for Drug Synthesis : The compound has been studied as an intermediate in the synthesis of pharmaceuticals. For instance, research on the synthesis and characterization of related compounds like 3-(3-nitrophenylsulfonyl)aniline, as conducted by Yi Li et al. (2011), demonstrates the potential application in drug development and synthesis (Yi Li et al., 2011).
Safety and Hazards
This compound is labeled with the signal word “Warning” and the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMFQWURIVAFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403980 | |
| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400-23-7 | |
| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

